![molecular formula C21H20ClN5O2 B2495762 N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260939-02-3](/img/structure/B2495762.png)
N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Triazoloquinoxaline derivatives are a class of compounds that have attracted interest for their potential biological activities and unique chemical properties. They are characterized by a fused tricyclic structure incorporating a triazole ring and a quinoxaline moiety. This structural feature is key to their reactivity and potential application in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives often involves multistep chemical reactions, including Ugi four-component reactions and copper-catalyzed tandem reactions. An example is the diversified synthesis approach that allows for the rapid construction of complex fused tricyclic scaffolds starting from readily available materials (An et al., 2017).
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazole ring fused to a quinoxaline system. This configuration is crucial for the compounds' reactivity and interaction with biological targets. The structural diversity is achieved by substituting different functional groups, which significantly affects the compounds' chemical and physical properties.
Chemical Reactions and Properties
Triazoloquinoxaline derivatives undergo various chemical reactions, including reactions with amino acid esters via DCC coupling methods and azide coupling methods. These reactions are essential for the functionalization of the compounds and the introduction of bioactive moieties (Fathalla, 2015).
Scientific Research Applications
Chemical Synthesis and Derivatives
Research in the field of chemistry has explored the synthesis and characterization of various derivatives related to N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide. For instance, Fathalla (2015) discussed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, which are related to the chemical structure of interest. This study emphasizes the versatility and potential of these compounds in chemical synthesis and highlights the methodologies for creating various analogs (Fathalla, 2015).
Anticancer Activity
The potential anticancer properties of triazoloquinoxaline derivatives have been a subject of interest. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally similar to the compound , to explore their anticancer activity. This research provides valuable insights into the structural requirements essential for anticancer activity in these compounds (Reddy et al., 2015).
Pharmacological Investigations
The pharmacological potential of triazoloquinoxaline derivatives, similar to the compound of interest, has been explored in various studies. For example, Zhang et al. (2008) investigated N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives for their positive inotropic activity. Such studies contribute to understanding the pharmacological applications of these compounds in medical science (Zhang et al., 2008).
Antihistaminic Activity
The antihistaminic potential of triazoloquinoxaline derivatives is another area of research. Alagarsamy et al. (2008) synthesized 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, which bear structural resemblance to the compound , and evaluated them for H1-antihistaminic activity. Such research is crucial for developing new classes of antihistaminic agents (Alagarsamy et al., 2008).
Adenosine Receptor Antagonists
The triazoloquinoxaline derivatives have been studied for their role as adenosine receptor antagonists, which could have implications in the development of antidepressants and other therapeutic agents. Sarges et al. (1990) explored a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, demonstrating their potential in reducing immobility in behavioral despair models in rats, suggesting antidepressant properties (Sarges et al., 1990).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-12(2)19-24-25-20-21(29)26(16-9-4-5-10-17(16)27(19)20)11-18(28)23-15-8-6-7-14(22)13(15)3/h4-10,12H,11H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXETUEVVZROYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2495680.png)
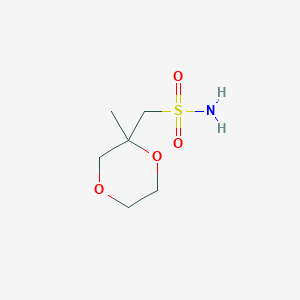
![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2495685.png)
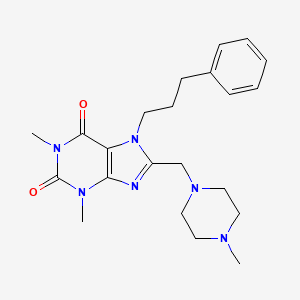
![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)
![6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495688.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2495689.png)
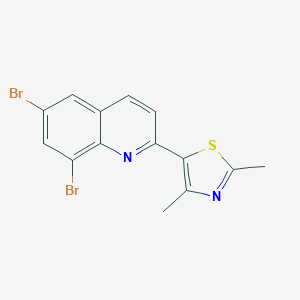
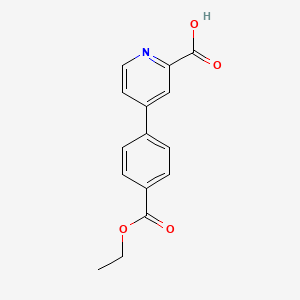

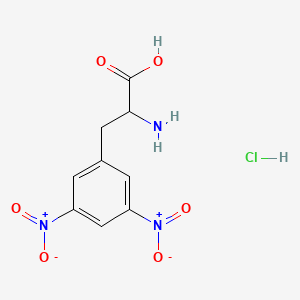
![5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2495701.png)
![6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495702.png)